![molecular formula C12H15NO4S B13717275 3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid involves several steps. One common method includes the reaction of 4-methylphenylvinyl sulfone with an appropriate amine under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid is widely used in scientific research, particularly in the field of proteomics . It is utilized for studying protein interactions, modifications, and functions. In chemistry, it serves as a reagent for various organic synthesis reactions. In biology and medicine, it is used to investigate cellular processes and molecular pathways .
Mecanismo De Acción
The mechanism of action of 3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .
Comparación Con Compuestos Similares
3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid can be compared with similar compounds such as:
3-(4-Methoxyphenyl)propanoic acid: This compound has a similar structure but contains a methoxy group instead of a sulfonyl group.
3-(4-Aminophenyl)propanoic acid: This compound has an amino group instead of a sulfonyl group.
The uniqueness of this compound lies in its sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C12H15NO4S |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
3-[2-(4-methylphenyl)ethenylsulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-10-2-4-11(5-3-10)7-9-18(16,17)13-8-6-12(14)15/h2-5,7,9,13H,6,8H2,1H3,(H,14,15) |
Clave InChI |
JJQIIVDTEFWDOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)

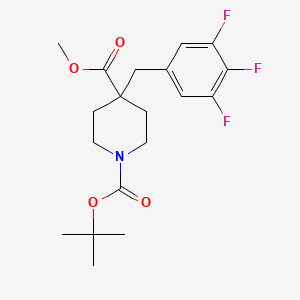
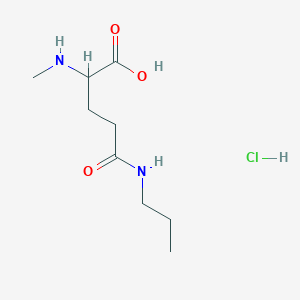
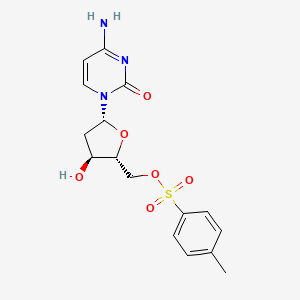
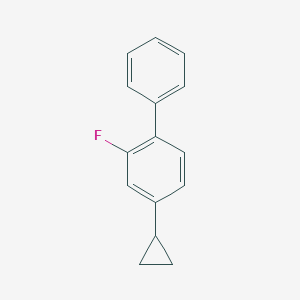
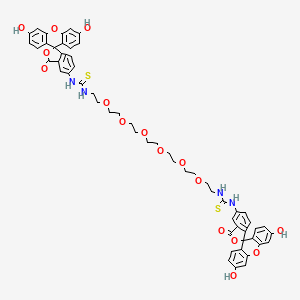
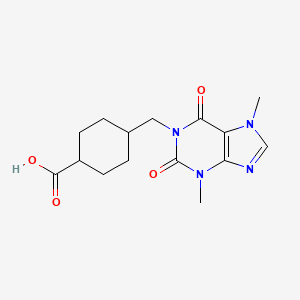
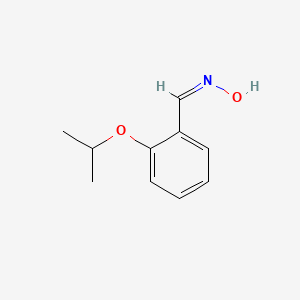
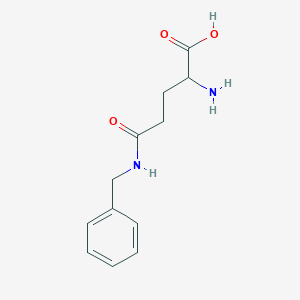
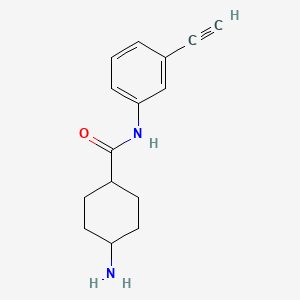
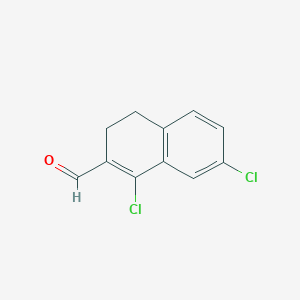
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
